N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-aceamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a synthetic small molecule characterized by a piperidine core modified with an (S)-2-amino-3-methyl-butyryl group and an N-methyl-acetamide side chain. This compound belongs to a class of peptidomimetics or hybrid molecules that combine amino acid derivatives with heterocyclic scaffolds.
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-10(2)13(15)14(19)17-7-5-12(6-8-17)9-16(4)11(3)18/h10,12-13H,5-9,15H2,1-4H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCCENPEZTYDTA-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Aminomethyl)piperidine
The piperidine backbone is typically derived from commercially available 4-piperidinemethanol. Reduction of the hydroxyl group to an amine is achieved via a two-step process:
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Mitsunobu Reaction : Treatment with triphenylphosphine and diethyl azodicarboxylate (DEAD) converts the alcohol to an azide intermediate.
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Staudinger Reduction : Reaction with trimethylphosphine yields 4-(aminomethyl)piperidine.
Reaction Conditions :
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Mitsunobu: 0°C to room temperature, 12–24 hours, THF solvent.
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Staudinger: 0°C, 2 hours, aqueous workup.
N-Methylation of the Aminomethyl Group
Selective methylation of the primary amine is performed using methyl iodide in the presence of a weak base (e.g., potassium carbonate) to minimize over-alkylation:
Yield : 75–85% after purification by vacuum distillation.
N-Methyl-Acetamide Side Chain Installation
Acetylation of the Methylamine
The methylaminomethyl group is acylated with acetic anhydride under mild conditions:
Optimization Notes :
Industrial-Scale Adaptations
The patent CN1760175A describes a solvent-free approach for analogous acetamide synthesis:
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Amination : Acetic acid and methylamine react at 70–80°C for 2 hours.
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Distillation : Sequential removal of water and unreacted acid under reduced pressure (0.096 MPa).
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Fractionation : Isolation of the acetamide at 125–135°C.
Key Data :
| Step | Temperature (°C) | Pressure | Duration | Yield (%) |
|---|---|---|---|---|
| Amination | 70–80 | Atmospheric | 2 hr | 89 |
| Acid Distillation | 100–110 | 0.096 MPa | 1.5 hr | 95 |
| Product Fractionation | 125–135 | 0.096 MPa | 2 hr | 92 |
Coupling of (S)-2-Amino-3-methyl-butyryl Moiety
Enantioselective Synthesis of (S)-2-Amino-3-methyl-butyric Acid
The L-valine derivative is prepared via asymmetric hydrogenation of a ketone precursor using a chiral ruthenium catalyst (e.g., (R)-BINAP-Ru).
Conditions :
Peptide Bond Formation
The carboxylic acid group of (S)-2-amino-3-methyl-butyric acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
Optimized Parameters :
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Solvent: Anhydrous DMF.
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Molar Ratio: 1:1.2 (piperidine:amino acid).
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Reaction Time: 24 hours at room temperature.
Purification and Characterization
Chromatographic Refinement
Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) removes residual coupling reagents and diastereomeric impurities.
HPLC Conditions :
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 1.05 (d, 6H, Val-CH₃), 2.02 (s, 3H, COCH₃), 3.15 (m, 2H, piperidine-CH₂N).
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HRMS : Calculated for C₁₄H₂₇N₃O₂ [M+H]⁺: 269.2103; Found: 269.2103.
Industrial Production Considerations
Green Chemistry Adaptations
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-aceamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound is of considerable interest in the development of new therapeutic agents. Its structure allows for interaction with various biological targets, making it a candidate for drug development aimed at treating neurological disorders.
Enzyme Interaction Studies
Research indicates that N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide may inhibit beta-secretase, an enzyme involved in Alzheimer's disease pathology. By inhibiting this enzyme, the compound could potentially reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease progression.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical applications. Its unique functional groups allow for various chemical reactions, including oxidation and nucleophilic substitution.
Case Study 1: Alzheimer’s Disease Research
A study investigating the inhibitory effects of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide on beta-secretase showed promising results in vitro. The compound demonstrated a significant reduction in amyloid-beta production, suggesting its potential as a therapeutic agent for Alzheimer’s disease.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar compounds found that derivatives exhibited activity against Staphylococcus aureus and Escherichia coli. This suggests that N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide could be further explored for its potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-aceamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine-Acetamide Scaffold
The compound’s closest analog, N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide (), replaces the N-methyl group with a cyclopropyl moiety. Key differences include:
- Cyclopropyl vs.
- Bioactivity Implications : Cyclopropyl-containing analogs are often explored in kinase inhibitors (e.g., JAK/STAT pathways) due to enhanced binding pocket interactions, while methyl groups may favor passive membrane permeability.
Piperidine Derivatives with Heterocyclic Modifications
Patented compounds such as 2-(4-{1-[6-(4-ISOPROPYL-PHENYL)-IMIDAZO[2,1-B][1,3,4]THIADIAZOL-2-YL]-PIPERIDIN-4-YLMETHYL}-PIPERAZIN-1-YL)-ETHANOL () highlight the structural diversity of piperidine-based molecules. Unlike the target compound, these derivatives incorporate fused imidazo-thiadiazole rings and ethanol side chains, which are typical in antiviral or anticancer agents. The absence of an amino acid-derived moiety in these patents suggests divergent therapeutic targets.
Acetamide-Containing Analogs
Simple acetamide derivatives like 2-amino-N-(4-methoxyphenyl)acetamide () lack the piperidine scaffold but share the acetamide functional group. These compounds are often studied for their analgesic or anticonvulsant properties, emphasizing the role of the acetamide group in hydrogen-bonding interactions. However, the target compound’s piperidine and amino acid components likely confer higher selectivity for complex targets like G-protein-coupled receptors (GPCRs).
Sulfonamide vs. Acetamide Pharmacophores
Daniel P. Christen’s patented N-[1-(1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl)-4-phenyl-piperidin-4-ylmethyl]-N-isobutyl-benzenesulfonamide () replaces the acetamide with a sulfonamide group. Sulfonamides exhibit stronger acidity (pKa ~10) compared to acetamides (pKa ~15–17), influencing solubility and target binding. This substitution is common in carbonic anhydrase inhibitors, whereas acetamides are prevalent in CNS-targeting drugs.
Critical Analysis of Structural and Functional Divergence
- This feature is absent in most analogs, which prioritize heterocyclic or aromatic substituents.
- Piperidine Substitution : The 4-ylmethyl linkage in the target compound may enhance conformational flexibility compared to rigid analogs like those in .
- Pharmacokinetic Predictions : The methyl-acetamide group likely improves oral bioavailability relative to bulkier analogs (e.g., cyclopropyl or sulfonamide derivatives), though empirical data are lacking.
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide, often referred to as a piperidine derivative, has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer's. This article delves into its biological activity, exploring its mechanisms, efficacy, and research findings.
Chemical Structure and Properties
The compound features a piperidine ring which is significant in pharmacology due to its ability to interact with various biological targets. Its molecular formula is , and it has a complex structure that facilitates its interaction with neurotransmitter systems.
Cholinesterase Inhibition : One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibiting these enzymes increases the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling and potentially ameliorate symptoms associated with Alzheimer's disease .
Efficacy in Alzheimer’s Disease Models
- In Vitro Studies : Research has demonstrated that N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide exhibits significant AChE inhibition. For instance, in studies comparing various cholinesterase inhibitors, this compound showed competitive inhibition with IC50 values comparable to established drugs like rivastigmine .
- In Vivo Studies : Animal models have indicated that administration of this compound leads to improved cognitive function as measured by behavioral tests. These studies suggest that the compound may enhance memory and learning capabilities through its cholinergic activity .
Safety Profile and Toxicity
Preliminary toxicity assessments indicate that while the compound is effective at inhibiting cholinesterases, it also presents a mild cytotoxicity profile in certain cell lines (e.g., HepG2 cells). The selectivity index suggests that further optimization could enhance its therapeutic window without compromising safety .
Data Table: Biological Activity Summary
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C18H35N3O |
| AChE IC50 | Comparable to rivastigmine |
| BChE IC50 | Lower than AChE for some derivatives |
| Cognitive Improvement | Significant in animal models |
| Cytotoxicity (HepG2) | Mild, requires further investigation |
Case Study 1: Alzheimer’s Disease Treatment
A study published in a peer-reviewed journal investigated the effects of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide on cognitive decline in a transgenic mouse model of Alzheimer’s disease. The results indicated that mice treated with this compound exhibited improved performance in maze tests compared to control groups. This suggests potential for clinical application in human patients suffering from cognitive impairments associated with Alzheimer's .
Case Study 2: Comparative Efficacy
A comparative study assessed various piperidine derivatives for their cholinesterase inhibitory activity. N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide was among the top performers, demonstrating not only effective inhibition but also favorable pharmacokinetic properties such as absorption and distribution profiles conducive for oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
